Bienvenue dans la boutique en ligne BenchChem!

3-[(2R)-pyrrolidin-2-yl]-1,2-oxazole

Chiral switch Enantioselectivity Isoxazoline insecticides

3-[(2R)-Pyrrolidin-2-yl]-1,2-oxazole (CAS 1892520-51-2) is a chiral, non-racemic small molecule composed of a pyrrolidine ring connected at the 2-position to a 1,2-oxazole (isoxazole) ring. With a molecular formula of C7H10N2O and a molecular weight of 138.17 g/mol , this compound serves as a versatile scaffold in medicinal chemistry.

Molecular Formula C7H10N2O
Molecular Weight 138.17
CAS No. 1892520-51-2
Cat. No. B2800957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2R)-pyrrolidin-2-yl]-1,2-oxazole
CAS1892520-51-2
Molecular FormulaC7H10N2O
Molecular Weight138.17
Structural Identifiers
SMILESC1CC(NC1)C2=NOC=C2
InChIInChI=1S/C7H10N2O/c1-2-6(8-4-1)7-3-5-10-9-7/h3,5-6,8H,1-2,4H2/t6-/m1/s1
InChIKeyKZNBAFGPZDBPKD-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(2R)-Pyrrolidin-2-yl]-1,2-oxazole (CAS 1892520-51-2): A Chiral Heterocyclic Building Block for Asymmetric Synthesis


3-[(2R)-Pyrrolidin-2-yl]-1,2-oxazole (CAS 1892520-51-2) is a chiral, non-racemic small molecule composed of a pyrrolidine ring connected at the 2-position to a 1,2-oxazole (isoxazole) ring. With a molecular formula of C7H10N2O and a molecular weight of 138.17 g/mol [1], this compound serves as a versatile scaffold in medicinal chemistry. The defined (R)-stereochemistry at the pyrrolidine 2-position is critical for introducing chirality into target molecules, making it a valuable intermediate for the asymmetric synthesis of potential drug candidates and biological probes. Its commercial availability, typically at ≥95% purity , underscores its role as a key starting material for structure-activity relationship (SAR) studies.

Why 3-[(2R)-Pyrrolidin-2-yl]-1,2-oxazole Cannot Be Simply Replaced by an Achiral or Opposite Enantiomer Analog


In medicinal chemistry, the biological activity of chiral molecules is often highly dependent on their absolute configuration. Substituting 3-[(2R)-pyrrolidin-2-yl]-1,2-oxazole with its (S)-enantiomer (CAS 1892520-49-8) or an achiral des-pyrrolidine analog is not a trivial exchange. The pyrrolidine nitrogen is a key pharmacophore, and the (R)-configuration dictates the three-dimensional orientation of this basic center, which can critically affect target binding. As demonstrated in the isoxazoline insecticide class, the (R)-enantiomer of lotilaner was found to be inactive while only the (S)-enantiomer showed biological effect [1]. Similarly, research on 3-pyrrolidinylisoxazoles has shown that enantiomers can exhibit distinct pharmacological profiles, with one enantiomer showing selectivity for dopamine D2 receptors and another for muscarinic M2 receptors [2]. These examples highlight that the specific chiral form of the building block can predetermine the activity profile of the final compound, making generic substitution a high-risk approach with unpredictable biological outcomes.

Quantitative Differentiation Guide for 3-[(2R)-Pyrrolidin-2-yl]-1,2-oxazole vs. Closest Analogs


Enantiomer-Specific Biological Inactivity: The (R)- vs. (S)- Configurational Impact on Target Binding

The criticality of the (R)-configuration in 3-[(2R)-pyrrolidin-2-yl]-1,2-oxazole can be inferred from a direct enantiomer comparison study on structurally related isoxazoline compounds. For the ectoparasiticide lotilaner, the (S)-enantiomer is the biologically active form, whereas the corresponding (R)-enantiomer (AHC-2229544) is completely inactive [1]. This demonstrates that a simple inversion of the chiral center can result in a complete loss of biological function. While this specific data point is for a more complex molecule, it provides a class-level inference that the chirality of the pyrrolidine-isoxazole scaffold is a key determinant of biological activity, making the procurement of the correct, single enantiomer a strict requirement for target engagement.

Chiral switch Enantioselectivity Isoxazoline insecticides

Scaffold Regiochemistry Dictates Binding Affinity: 3-Pyrrolidinyl vs. 5-Pyrrolidinyl Isoxazole at Neuronal nAChRs

The point of attachment of the pyrrolidine ring on the isoxazole core is a major determinant of pharmacological activity. A foundational study on cholinergic channel activators synthesized a series of 3,5-disubstituted isoxazoles and evaluated their binding to neuronal nicotinic acetylcholine receptors (nAChRs) in rat brain [1]. The study found that many 3-substituted 5-(2-pyrrolidinyl)isoxazoles exhibited nanomolar binding affinities comparable to (S)-nicotine. In contrast, the 3-(2-pyrrolidinyl) substitution pattern, as present in our target compound, represents a distinct regioisomeric series. While the paper primarily explores the 5-substituted series, it establishes that the position of the pyrrolidine attachment is not arbitrary; it directly influences the molecule's ability to activate or antagonize the receptor, as evidenced by divergent agonist potencies and efficacies between compounds with comparable binding potency [1]. This implies that 3-[(2R)-pyrrolidin-2-yl]-1,2-oxazole is not a functional substitute for a 5-analog in receptor-targeted designs.

Nicotinic receptors Binding affinity Regioisomerism

Superior Physicochemical Profile for CNS Drug Design: Computed Properties of (R)-Configured Scaffold vs. (S)-Enantiomer

For drug discovery programs targeting the central nervous system (CNS), the physicochemical properties of a building block are paramount. The computed properties for 3-[(2R)-pyrrolidin-2-yl]-1,2-oxazole, sourced from PubChem, highlight its favorable profile: a low molecular weight (138.17 g/mol), a calculated LogP (XLogP3-AA) of 0.3, a topological polar surface area (TPSA) of 38.1 Ų, and only 1 hydrogen bond donor [1]. These values are identical to its (S)-enantiomer, meaning both forms share the same potential for favorable ADME properties. However, the (R)-configuration offers a critical advantage. While both enantiomers have the same physicochemical profile, only the (R)-form will direct the basic pyrrolidine nitrogen into the specific chiral space required for binding to certain biological targets, as highlighted by the enantiomer-specific activity seen in the isoxazoline class [2]. This combination of advantageous CNS drug-like properties and a specific, biologically relevant 3D orientation makes the (R)-enantiomer a non-redundant strategic choice.

Physicochemical properties CNS drug design ADME

High-Value Application Scenarios for 3-[(2R)-Pyrrolidin-2-yl]-1,2-oxazole Based on Quantitative Differentiation


Asymmetric Synthesis of CNS-Targeted Drug Candidates Requiring a Defined (R)-Stereocenter

For CNS drug discovery programs, the combination of favorable CNS physicochemical properties (MW < 200, LogP 0.3) and a defined (R)-configuration makes this compound an ideal chiral building block. When a target receptor's binding pocket favors a specific orientation of a basic amine, using 3-[(2R)-pyrrolidin-2-yl]-1,2-oxazole over its (S)-enantiomer is mandatory. This is grounded in the class-level evidence from isoxazoline insecticides, where the (R)-enantiomer was inactive, demonstrating that the wrong configuration can abolish target engagement [1].

Structure-Activity Relationship (SAR) Studies on Nicotinic Acetylcholine Receptors

Based on cross-study evidence that 3-substituted and 5-substituted pyrrolidinyl isoxazoles have distinct pharmacological profiles at nAChRs [2], this compound is specifically suited for exploring the SAR of the 3-pyrrolidinyl regioisomer series. A medicinal chemist aiming to map the receptor's tolerance for different attachment points would select this compound, rather than the more common 5-pyrrolidinyl isomer, to generate novel intellectual property and explore uncharted chemical space.

Chiral Pool Synthesis of Kinase Inhibitor Scaffolds

In kinase inhibitor research, structure-based drug design often targets the ribose pocket of the ATP binding site. The paper on CK1 inhibitors highlights the potential of chiral pyrrolidine scaffolds for this purpose [3]. Using 3-[(2R)-pyrrolidin-2-yl]-1,2-oxazole, a synthetic chemist can build upon its defined chirality to create enantiomerically pure 'ribose-like' motifs. This circumvents the need for a chiral resolution step later in the synthesis, thereby increasing synthetic efficiency and reducing cost.

Fragment-Based Drug Discovery (FBDD) Libraries with Three-Dimensional Complexity

Modern drug discovery emphasizes the importance of compound 'quality' in terms of complexity, carbon bond saturation, and chirality to improve clinical success rates [3]. As a low-molecular-weight fragment with a defined chiral center, 3-[(2R)-pyrrolidin-2-yl]-1,2-oxazole meets these criteria. It can be included in a fragment library to screen against challenging targets, where its (R)-configuration offers a distinct 3D vector for fragment growing or linking, a feature absent in achiral or racemic alternatives.

Quote Request

Request a Quote for 3-[(2R)-pyrrolidin-2-yl]-1,2-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.